molecular formula C29H31N3O3S B11452448 2-[(2,4-dimethylbenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2,4-dimethylbenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11452448
M. Wt: 501.6 g/mol
InChI Key: BZBCUCFFWSLWTI-UHFFFAOYSA-N
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Description

2-[(2,4-dimethylbenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethylbenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[4,5-b]quinoline structure, followed by the introduction of the sulfanyl and methoxyphenyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dimethylbenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[(2,4-dimethylbenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylbenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-dimethylbenzyl)sulfanyl]-3-(2-methoxyphenyl)urea
  • 2-[(2,4-dimethylbenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C29H31N3O3S

Molecular Weight

501.6 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C29H31N3O3S/c1-16-10-11-18(17(2)12-16)15-36-28-31-26-25(27(34)32-28)23(19-8-6-7-9-22(19)35-5)24-20(30-26)13-29(3,4)14-21(24)33/h6-12,23H,13-15H2,1-5H3,(H2,30,31,32,34)

InChI Key

BZBCUCFFWSLWTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CC=CC=C5OC)C(=O)N2)C

Origin of Product

United States

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